molecular formula C24H29N3O6S2 B2530677 (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-56-4

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2530677
CAS No.: 897734-56-4
M. Wt: 519.63
InChI Key: WDQYWZRVHKQLOY-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core with a 6-methoxy substituent.
  • A sulfamoyl group (N-butyl-N-ethylsulfamoyl) attached to the benzoyl moiety.
  • A methyl acetate group at the 2-position of the benzothiazole ring.
  • A (Z)-configuration around the imino bond (C=N), which influences molecular geometry and reactivity.

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-7-14-26(6-2)35(30,31)19-11-8-17(9-12-19)23(29)25-24-27(16-22(28)33-4)20-13-10-18(32-3)15-21(20)34-24/h8-13,15H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQYWZRVHKQLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be expressed as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 363.54 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The key steps include:

  • Formation of the benzothiazole core.
  • Introduction of the sulfonamide group.
  • Coupling with the methyl acetate moiety.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-methyl 2-(2-...) have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for closely related compounds, suggesting potential efficacy in treating infections caused by these pathogens .

Anticancer Properties

Benzothiazole derivatives have been studied for their anticancer activities. In cell line assays, compounds structurally related to (Z)-methyl 2-(2-...) have shown:

  • IC₅₀ values in the low micromolar range against various cancer cell lines, including breast and gastric cancers.
  • Induction of apoptosis in cancer cells through the activation of caspase pathways.

A notable study reported that a related compound exhibited an IC₅₀ value of 0.004 µM against T-cell proliferation, indicating strong potential as an anticancer agent .

The proposed mechanism through which (Z)-methyl 2-(2-...) exerts its biological effects includes:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Apoptotic pathways activation : In cancer cells, these compounds may activate intrinsic apoptotic pathways leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication highlighted the antibacterial properties of a series of benzothiazole derivatives, including (Z)-methyl 2-(2-...). The study revealed that these compounds could inhibit the growth of resistant strains of bacteria, providing a basis for their development as new antibiotics .
  • Anticancer Activity Assessment : Another research effort focused on evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Substituents Functional Groups Molecular Weight
Target Compound Benzo[d]thiazole 6-methoxy, N-butyl-N-ethylsulfamoyl, methyl acetate Ester, sulfonamide, imino ~563.6 (estimated)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate [3] Benzo[d]thiazole Indole, cyanoacetate Cyano, ester Not reported
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate [8] Benzo[d]thiazole 5,6-dimethoxy, morpholino-sulfonyl Ester, sulfonamide, imino 563.6
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [1] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl 400–450 (estimated)

Key Observations :

  • The target compound’s sulfamoyl group (N-butyl-N-ethyl) differs from the morpholino-sulfonyl group in ’s analog, which may alter solubility and steric hindrance .
  • The 6-methoxy group in the target compound contrasts with 5,6-dimethoxy substitutions in ’s analog, affecting electronic properties and metabolic stability .

Key Observations :

  • The target compound likely involves imino bond formation via condensation, similar to triazole syntheses in .
  • Unlike ’s one-pot three-component reaction, the target compound’s synthesis may require sequential functionalization of the benzothiazole core .

Physicochemical Properties

Table 3: Spectral and Physical Properties
Compound IR Features (cm⁻¹) ¹H/¹³C-NMR Signatures Tautomerism
Target Compound Expected: νC=O ~1700 (ester), νC=N ~1600, νS=O ~1350 Methoxy (~3.8 ppm), ester methyl (~3.6 ppm), sulfonamide protons (~1.0–1.5 ppm) Not observed
1,2,4-Triazole-3-thiones [1] νC=S ~1247–1255, νNH ~3278–3414 Thione tautomer confirmed by absence of νS-H (~2500–2600) Thione-thiol equilibrium
(Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)acetate [7] νC=O ~1730 (ester), νN-H ~3300 Amino protons (~6.5 ppm), ester methyl (~3.3 ppm) Stabilized by H-bonding

Key Observations :

  • The target compound’s ester carbonyl (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) would dominate its IR profile, akin to triazole derivatives in .
  • Unlike thiol-thione tautomerism in ’s triazoles, the target compound’s imino group likely adopts a fixed (Z)-configuration due to steric and electronic constraints .

Q & A

Q. Key Conditions :

  • Solvents: Dichloromethane, DMF.
  • Catalysts: Triethylamine for deprotonation.
  • Purification: Column chromatography or recrystallization.

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the Z-configuration (via coupling constants of imino protons) and verifying substituent positions (e.g., methoxy, sulfamoyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O ester at ~1700 cm⁻¹, S=O sulfamoyl at ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfamoyl and ester moieties .

Advanced: How does the Z-configuration impact biological activity and target binding?

Methodological Answer:
The Z-configuration dictates spatial orientation, influencing interactions with enzymes like kinases or proteases. For example:

  • Molecular Docking : Computational studies predict enhanced binding to hydrophobic pockets due to the planar arrangement of the imino and benzoyl groups .
  • Steric Effects : The Z-isomer’s substituent alignment may reduce steric hindrance, improving affinity for targets like bacterial dihydrofolate reductase .
    Experimental Validation : Compare Z and E isomers using enzyme inhibition assays and X-ray crystallography.

Advanced: What strategies address low bioavailability from ester and sulfamoyl groups?

Methodological Answer:

  • Pro-drug Design : Hydrolyze the methyl ester in vivo to enhance solubility (e.g., replace with tert-butyl esters for controlled release) .
  • Sulfamoyl Modification : Introduce polar substituents (e.g., hydroxyl groups) to improve water solubility while retaining target affinity .
  • Nanoparticle Encapsulation : Use liposomal carriers to bypass rapid metabolic clearance .

Advanced: How can computational methods predict metabolic pathways and regioselectivity?

Methodological Answer:

  • DFT Calculations : Model reaction intermediates (e.g., transition states during ester hydrolysis) to predict metabolic sites .
  • ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates metabolic stability and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes to identify vulnerable functional groups (e.g., sulfamoyl cleavage) .

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:

  • Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols and reference strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., N-butyl vs. N-propyl in sulfamoyl groups) on activity .
  • Mechanistic Studies : Employ time-kill assays and resistance gene profiling to differentiate bactericidal vs. bacteriostatic effects .

Advanced: What reaction mechanisms explain unexpected byproducts during synthesis?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : Competing reactions at the sulfamoyl group’s sulfur atom may form sulfonic acid derivatives under acidic conditions .
  • Tautomerization : The imino group may tautomerize to enamine forms, leading to regioisomers. Monitor via in-situ IR or LC-MS .
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize reaction stoichiometry .

Advanced: How to design SAR studies for optimizing anti-inflammatory activity?

Methodological Answer:

  • Variable Substituents : Systematically modify the sulfamoyl (e.g., N-alkyl chain length) and methoxy groups.
  • In Vitro Assays : Measure COX-2/LOX inhibition and TNF-α suppression in macrophage models .
  • Computational Screening : Dock analogs into COX-2’s active site to prioritize candidates with improved hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.